molecular formula C7HBr2F3O B2890714 3,5-Dibromo-2,4,6-trifluorobenzaldehyde CAS No. 2445794-55-6

3,5-Dibromo-2,4,6-trifluorobenzaldehyde

Cat. No.: B2890714
CAS No.: 2445794-55-6
M. Wt: 317.887
InChI Key: MMDDGKZLEFEVAZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,6-trifluorobenzaldehyde: is a chemical compound with the molecular formula C7HBr2F3O and a molecular weight of 317.89 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a benzaldehyde core. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 3,5-dibromo-2,4,6-trifluorobenzene with a formylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often using specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,4,6-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde involves its interaction with various molecular targets:

Properties

IUPAC Name

3,5-dibromo-2,4,6-trifluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDDGKZLEFEVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)Br)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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